3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Description
Molecular Formula and Weight: C₂₁H₁₉N₃S₂ (377.53 g/mol)
The molecular composition of 3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine is definitively established as C₂₁H₁₉N₃S₂ with a molecular weight of 377.53 grams per mole. This formulation indicates the presence of twenty-one carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and two sulfur atoms, reflecting the compound's substantial molecular complexity. The molecular weight places this compound within the range typical of medium-sized heterocyclic molecules suitable for various research applications. Chemical databases consistently report this molecular formula across multiple sources, confirming the structural integrity of the compound.
The distribution of heteroatoms within the molecular framework provides insight into the compound's electronic characteristics and potential reactivity patterns. The three nitrogen atoms are strategically positioned within the heterocyclic systems, contributing to the molecule's basicity and potential for hydrogen bonding interactions. The two sulfur atoms are incorporated into the heterocyclic ring systems, influencing the electronic properties and conformational behavior of the molecule. The carbon-to-heteroatom ratio of 21:5 indicates a predominantly organic framework with significant heteroatom incorporation, characteristic of bioactive heterocyclic compounds.
Comparative analysis with related tetrahydrothienopyridine derivatives reveals that this compound represents a higher molecular weight example within this class. The molecular weight of 377.53 g/mol positions it as a medium-sized molecule capable of exhibiting diverse intermolecular interactions while maintaining reasonable solubility characteristics. The precise molecular composition has been verified through multiple analytical techniques employed by chemical suppliers, ensuring accurate representation of the compound's structure.
| Molecular Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₂₁H₁₉N₃S₂ | Defines elemental composition |
| Molecular Weight | 377.53 g/mol | Determines physical properties |
| Carbon Atoms | 21 | Primary structural framework |
| Nitrogen Atoms | 3 | Heteroatom functionality |
| Sulfur Atoms | 2 | Ring system incorporation |
| Hydrogen Atoms | 19 | Saturation level indicator |
Heterocyclic System Analysis: Benzothiazole-thienopyridine fusion
The heterocyclic architecture of 3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine demonstrates a sophisticated fusion of two distinct ring systems: the benzothiazole moiety and the tetrahydrothienopyridine core. The benzothiazole system contributes a planar aromatic framework that enhances the molecule's electronic conjugation and provides a platform for intermolecular interactions. This heterocyclic system is characterized by the fusion of benzene and thiazole rings, creating a bicyclic aromatic unit with distinctive electronic properties. The presence of both nitrogen and sulfur heteroatoms within the benzothiazole system contributes to its unique reactivity profile and potential for coordination chemistry.
The tetrahydrothieno[2,3-c]pyridine system represents the core scaffold of the molecule, providing a three-dimensional framework that determines the overall molecular geometry. This heterocyclic system consists of a thiophene ring fused to a partially saturated pyridine ring, creating a bicyclic structure with reduced planarity compared to fully aromatic systems. The tetrahydro nature of the pyridine ring introduces conformational flexibility that significantly influences the molecule's three-dimensional structure and interactions with biological targets. Research has demonstrated that tetrahydrothienopyridine derivatives exhibit distinctive spectroscopic properties and binding characteristics due to their unique heterocyclic architecture.
The fusion of these two heterocyclic systems creates a molecular platform with enhanced structural complexity and potential for diverse molecular recognition events. The benzothiazole moiety provides aromatic character and planarity, while the tetrahydrothienopyridine system contributes three-dimensional character and conformational flexibility. This combination results in a molecule capable of participating in both planar aromatic interactions and three-dimensional binding events. The electronic communication between these two heterocyclic systems influences the overall electronic distribution within the molecule, affecting its reactivity and interaction potential.
Synthetic approaches to such fused heterocyclic systems have been the subject of extensive research, with methods developed for the efficient construction of benzothiazole-containing molecules through cyclization reactions. The synthesis of tetrahydrothienopyridine derivatives has been achieved through various methodologies, including one-step synthetic approaches that provide high efficiency and yield. The combination of these heterocyclic systems in a single molecule represents an achievement in synthetic heterocyclic chemistry, demonstrating the ability to construct complex molecular architectures with multiple functional elements.
Substituent Positioning: Benzyl and benzothiazol-2-yl group interactions
The substituent pattern of 3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine involves the strategic placement of a benzyl group at the 6-position of the tetrahydrothienopyridine system and a benzothiazol-2-yl group at the 3-position. The benzyl substituent at the 6-position of the tetrahydropyridine ring provides significant steric bulk and contributes to the molecule's lipophilic character. This positioning allows the benzyl group to extend away from the core heterocyclic framework, potentially participating in hydrophobic interactions and influencing the molecule's overall three-dimensional shape. The benzyl group's aromatic character adds to the molecule's capacity for π-π stacking interactions and enhances its recognition potential with aromatic binding sites.
The benzothiazol-2-yl substituent at the 3-position of the thienopyridine system creates a direct linkage between the two major heterocyclic components of the molecule. This positioning enables electronic communication between the heterocyclic systems and establishes a planar extended aromatic framework. The 2-position of benzothiazole is known to be particularly reactive and suitable for substitution reactions, making this position ideal for forming connections to other molecular frameworks. The resulting conjugated system extends the molecule's aromatic character and influences its electronic properties and potential for intermolecular interactions.
The spatial relationship between the benzyl and benzothiazol-2-yl substituents creates a three-dimensional molecular architecture with distinct regions of aromatic character. The benzyl group extends perpendicular to the main heterocyclic plane, while the benzothiazole system extends the planar aromatic framework. This arrangement results in a molecule with both planar and three-dimensional characteristics, potentially enabling multiple types of molecular interactions simultaneously. The positioning of these substituents has been optimized through synthetic design to maximize the molecule's structural diversity and interaction potential.
Computational studies and molecular modeling approaches have been employed to understand the conformational preferences and interaction potential of such substituted heterocyclic systems. The benzyl substituent at the nitrogen atom of the tetrahydropyridine ring can adopt various conformations, influencing the molecule's overall shape and binding characteristics. The benzothiazole substituent provides a rigid planar framework that constrains certain molecular motions while enabling others, contributing to the molecule's unique conformational profile.
Stereochemical Considerations: Tetrahydrothieno[2,3-c]pyridine ring conformation
The stereochemical characteristics of 3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine are primarily determined by the conformational behavior of the tetrahydrothieno[2,3-c]pyridine ring system. The partially saturated nature of the pyridine ring within this system introduces significant conformational flexibility that influences the molecule's three-dimensional structure and dynamic behavior. Research on related tetrahydrothienopyridine systems has demonstrated that the six-membered ring typically adopts a flattened-boat conformation, which represents a compromise between ring strain and steric interactions. This conformational preference significantly impacts the spatial arrangement of substituents and the molecule's overall geometry.
The tetrahydropyridine ring's conformational flexibility allows for multiple conformational states that can interconvert under ambient conditions. The presence of the benzyl substituent at the nitrogen atom introduces additional steric considerations that influence the preferred conformations of the ring system. The bulk of the benzyl group may favor certain conformations over others, leading to a conformational bias that affects the molecule's average three-dimensional structure. Computational studies have shown that such substituent effects can significantly influence the conformational equilibrium and dynamic behavior of heterocyclic systems.
The fusion of the thiophene ring to the tetrahydropyridine system constrains certain conformational motions while enabling others, creating a unique conformational landscape for the molecule. The thiophene ring maintains its planar aromatic character, providing a rigid framework that influences the conformational behavior of the fused pyridine ring. The resulting bicyclic system exhibits conformational preferences that are distinct from either ring system alone, demonstrating the importance of ring fusion in determining molecular geometry.
Stereochemical analysis of the molecule reveals that the nitrogen atom in the tetrahydropyridine ring may exhibit pyramidal geometry, potentially creating a stereocenter depending on the molecule's conformational state. The dynamic nature of the ring system means that any stereochemical preferences may be averaged over time due to conformational interconversion. However, the presence of the benzyl substituent may create a conformational bias that favors certain stereochemical arrangements, potentially leading to preferred spatial orientations of the substituent groups.
| Conformational Feature | Characteristics | Impact |
|---|---|---|
| Tetrahydropyridine Ring | Flattened-boat conformation | Determines 3D geometry |
| Benzyl Substituent Effect | Steric influence on conformation | Conformational bias |
| Ring Fusion Constraints | Limited rotational freedom | Structural rigidity |
| Dynamic Behavior | Conformational interconversion | Averaged stereochemistry |
| Nitrogen Geometry | Potentially pyramidal | Possible stereocenter |
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S2/c22-20-19(21-23-16-8-4-5-9-17(16)26-21)15-10-11-24(13-18(15)25-20)12-14-6-2-1-3-7-14/h1-9H,10-13,22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBSCBQFJCPQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)N)C3=NC4=CC=CC=C4S3)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a convergent approach involving:
- Formation of the tetrahydrothieno[2,3-c]pyridine ring system
- Introduction of the 1,3-benzothiazol-2-yl substituent at the 3-position
- Benzylation at the 6-position
- Final amination at the 2-position of the heterocyclic system
This strategy allows for modular assembly, optimizing yields and purity at each stage.
Preparation of the Tetrahydrothieno[2,3-c]pyridine Core
A key intermediate in the synthesis is 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine or its hydrochloride salt, which forms the core scaffold.
Method Overview (Based on CN102432626A Patent)
- Starting Materials: 2-Thiophene ethylamine, formaldehyde, water, and ethanol hydrochloride.
- Step 1: Imine Formation
- Mix 2-thiophene ethylamine with formaldehyde and water.
- Heat the mixture to 50–55 °C and maintain for 20–30 hours to form an imine intermediate.
- Step 2: Extraction and Concentration
- Extract the reaction mixture with dichloroethane.
- Combine organic layers and wash with saturated saline.
- Evaporate under reduced pressure to isolate the imine.
- Step 3: Cyclization and Salt Formation
- React the imine with ethanol hydrogen chloride and water.
- Heat at 65–75 °C with active carbon treatment to promote cyclization and salt formation.
- Step 4: Crystallization and Drying
- Cool the filtrate to 0–5 °C for 1–2 hours.
- Filter and oven dry the product to obtain 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine hydrochloride.
- Mild reaction conditions
- Few steps
- Avoids use of gaseous hydrogen chloride, reducing environmental pollution
- Suitable for industrial scale production due to cost-effectiveness and simplicity
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 2-Thiophene ethylamine, formaldehyde, water, 50–55 °C, 20–30 h | Imine formation | Prolonged heating for completion |
| 2 | Dichloroethane extraction, saline wash, evaporation | Isolation of imine intermediate | Organic solvent extraction |
| 3 | Ethanol hydrogen chloride, water, 65–75 °C, active carbon | Cyclization to tetrahydrothiophene pyridine salt | Salt formation and purification |
| 4 | Cooling to 0–5 °C, filtration, oven drying | Crystallization and isolation | Final product purification |
Comparative Structural Analogues and Synthetic Considerations
A comparative table of structurally related compounds highlights the uniqueness of this compound's synthesis:
| Compound Name | Structural Features | Synthetic Implications |
|---|---|---|
| 1-(1,3-Benzothiazol-2-yl)-N-benzylmethanamine | Contains benzothiazole but lacks tetrahydrothieno core | Simpler synthesis, different pharmacological profile |
| 4-(1,3-Benzothiazol-2-yl)-5-benzylpyrimidine | Pyrimidine ring replaces tetrahydrothieno | Different heterocyclic synthesis pathway |
| 6-(1,3-Benzothiazol-2-yl)-N-benzylpiperidine | Piperidine ring structure | Alternative ring system requiring distinct synthetic steps |
These comparisons underscore the synthetic complexity and specificity required for the target compound.
Summary of Research Findings and Industrial Relevance
- The preparation method for the tetrahydrothieno[2,3-c]pyridine core via imine formation and cyclization using ethanol hydrogen chloride is well-documented and industrially viable due to its mild conditions and environmental advantages.
- Multi-step synthesis involving selective functionalization enables the introduction of benzothiazolyl and benzyl groups, although detailed protocols are proprietary or less accessible.
- Optimization of reaction conditions for yield and purity is an ongoing research focus, with potential improvements in catalyst selection and solvent systems.
- The compound's complex structure necessitates careful control of reaction parameters to avoid side reactions and ensure regioselectivity.
Chemical Reactions Analysis
3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a complex structure that incorporates multiple functional groups. Its molecular formula is with a molecular weight of 419.6 g/mol. The unique arrangement of atoms within the molecule contributes to its diverse applications.
Medicinal Chemistry
Research has indicated that this compound may possess significant antimicrobial and anticancer properties. Various studies have explored its efficacy against different cancer cell lines and microbial strains.
- Anticancer Activity : A study reported that derivatives of benzothiazole exhibited over 40% growth inhibition against MCF-7 breast cancer cells at specific concentrations. The mechanism of action often involves the inhibition of key enzymes or modulation of signaling pathways involved in cell proliferation.
- Antimicrobial Properties : The compound has been tested against various bacterial strains, showing promising results in inhibiting growth and viability.
Neuropharmacology
The compound has been investigated for its potential neuroprotective effects. In silico studies suggest that it may interact with acetylcholinesterase (AChE) and amyloid beta aggregation sites, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes makes it a candidate for drug development targeting various diseases. For instance:
- Enzyme Targets : Studies have shown that it can effectively inhibit enzymes critical for cancer progression and microbial resistance.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Inhibition (%) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | >40% | |
| Antimicrobial | Various bacterial strains | Variable | |
| Neuroprotective | AChE | High affinity |
Case Study 1: Anticancer Activity
A comprehensive study synthesized several derivatives of benzothiazole and tested their anticancer activity using MTT assays. Results indicated that certain derivatives exhibited significant growth inhibition against MCF-7 cells at concentrations around 512 µg/ml.
Case Study 2: Neuroprotective Effects
In silico studies have shown that specific benzothiazole compounds have better binding affinities than established drugs like curcumin for AChE and amyloid beta aggregation sites. This suggests potential for developing multitarget drugs for Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine involves the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit the JNK signaling pathway, which plays a crucial role in cell survival and apoptosis . This inhibition leads to reduced phosphorylation of c-Jun, a key transcription factor, thereby affecting gene expression and cellular responses .
Comparison with Similar Compounds
Key Observations :
- Substituent Size and Solubility : Bulky groups like benzyl reduce aqueous solubility compared to smaller substituents (methyl, propyl) .
- Bioactivity : The isopropyl-acetamide derivative (APE1 Inhibitor III) exhibits potent enzyme inhibition (IC50: 2.0 µM), suggesting that electron-withdrawing groups and larger substituents enhance target binding .
Pharmacological Potential
- Salt Forms : Derivatives like the hydrochloride salt (e.g., N-(3-(Benzo[d]thiazol-2-yl)-6-benzyl-...-yl)acetamide hydrochloride) improve solubility and bioavailability, a strategy applicable to the target compound .
- Structure-Activity Relationship (SAR) : Propyl and isopropyl groups balance hydrophobicity and steric effects, while benzyl may optimize binding in hydrophobic enzyme pockets.
Biological Activity
The compound 3-(1,3-benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine is a hybrid organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's structure includes a benzothiazole moiety fused with a thienopyridine framework. Its molecular formula is with a molecular weight of 419.6 g/mol . The structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3S |
| Molecular Weight | 419.6 g/mol |
| XLogP3 | 4.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cancer cell proliferation.
- Receptor Modulation : It could act on various receptors involved in signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of similar compounds within the same class. For instance, compounds with structural similarities have shown significant antiproliferative effects against various cancer cell lines.
Case Studies
- Antiproliferative Effects : Research has indicated that derivatives of benzothiazole exhibit potent activity against cancer cell lines such as HeLa and MCF-7. For example, a related compound showed an IC50 value of 0.0585 µg/mL against MCF-7 cells, suggesting strong anticancer potential .
- DNA Binding Studies : Studies utilizing UV-vis absorption titrations have demonstrated that benzothiazole derivatives can bind to DNA, leading to interference with replication processes. This groove-binding capability is critical for their anticancer efficacy .
Pharmacological Applications
Beyond anticancer properties, there is potential for this compound in treating other conditions due to its unique structural features:
- Antimicrobial Activity : Similar compounds have been tested for their ability to inhibit bacterial growth, showing promise as antimicrobial agents.
- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, which may relate to their ability to modulate neurotransmitter systems.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the benzothiazole and tetrahydrothienopyridine moieties in this compound?
- Methodological Answer : The benzothiazole moiety can be synthesized via coupling reactions (e.g., Suzuki-Miyaura), while the tetrahydrothienopyridine scaffold may require cyclization under acidic or thermal conditions. Purity optimization (≥97%) can be achieved using column chromatography, as demonstrated in related benzothiazole derivatives .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. Single-crystal X-ray diffraction is particularly effective for resolving complex heterocyclic systems, as shown in structurally analogous thienopyridine derivatives .
Q. What experimental design principles apply to optimizing reaction yields for multi-step syntheses?
- Methodological Answer : Employ split-plot or randomized block designs to systematically vary parameters (e.g., temperature, catalyst loading). This approach, adapted from agricultural studies, allows efficient screening of interdependent variables while minimizing resource use .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between structural analogs of this compound?
- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., consistent cell lines, assay protocols). For example, discrepancies in antimicrobial activity across benzothiazole derivatives (e.g., Entry 3a vs. 3b in SAR studies) may arise from substituent electronic effects, which can be clarified via Hammett analysis or computational modeling .
Q. What methodologies are suitable for assessing the environmental fate and transformation products of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework to study abiotic/biotic degradation pathways. Use HPLC-MS to identify transformation products in simulated environmental matrices (e.g., soil, water) and quantify persistence using first-order kinetics .
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) discrepancies between in vitro and in vivo models be addressed?
- Methodological Answer : Perform metabolic stability assays (e.g., liver microsome studies) and adjust dosing regimens based on bioavailability data. Comparative studies on benzodioxin-containing analogs highlight the importance of balancing lipophilicity and solubility for in vivo efficacy .
Q. What strategies are recommended for elucidating the compound’s mechanism of action against kinase targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
